molecular formula C54H69N11O10S2 B045539 Lanreotide CAS No. 118992-92-0

Lanreotide

Número de catálogo B045539
Número CAS: 118992-92-0
Peso molecular: 1096.3 g/mol
Clave InChI: PUDHBTGHUJUUFI-SCTWWAJVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lanreotide is a synthetic analogue of somatostatin, a naturally occurring inhibitory hormone which blocks the release of several other hormones, including growth hormone, thyroid-stimulating hormone (TSH), insulin, and glucagon . It is used for the long-term treatment of acromegaly (a growth hormone disorder) in patients who cannot be treated with surgery or radiation . This medicine works by reducing the amount of growth hormone that the body produces .


Molecular Structure Analysis

Lanreotide has a molecular formula of C54H69N11O10S2 . Its average mass is 1096.323 Da and its monoisotopic mass is 1095.467041 Da . The structure of Lanreotide involves a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .


Physical And Chemical Properties Analysis

Lanreotide has a molecular weight of 1096.33 . Its exact mass is 1095.47 . The chemical formula of Lanreotide is C54H69N11O10S2 .

Safety And Hazards

Lanreotide may cause side effects such as diarrhea, cholelithiasis, abdominal pain, nausea, and injection site reactions . It may also cause hyperglycemia and hypoglycemia, and glucose monitoring is recommended . Decreases in thyroid function may occur, and tests are recommended where clinically indicated .

Direcciones Futuras

Lanreotide has been found to be effective at prolonging survival and managing symptoms in people with GEP-NETs . Future research may focus on further exploring its efficacy and safety profile in different patient populations and for different indications .

Propiedades

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDHBTGHUJUUFI-SCTWWAJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H69N11O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

127984-74-1 (acetate salt)
Record name Lanreotide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60897514
Record name Lanreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60897514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1096.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lanreotide acetate

CAS RN

108736-35-2
Record name Lanreotide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60897514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [cyclo S-S]-3-(2- naphthyl)-D-alanyl-L-cysteinyl-L-tryrosyl-D-tryptophyl-L-lysyl-L-valyl-L- cysteinyl-L-threoninamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lanreotide
Reactant of Route 2
Lanreotide
Reactant of Route 3
Lanreotide
Reactant of Route 4
Reactant of Route 4
Lanreotide
Reactant of Route 5
Lanreotide
Reactant of Route 6
Lanreotide

Citations

For This Compound
18,200
Citations
ME Caplin, M Pavel, JB Ćwikła, AT Phan… - … England Journal of …, 2014 - Mass Medical Soc
… the lanreotide group and 9% of those in the placebo group). … These lists were used to assign patients to lanreotide or placebo … Since lanreotide and placebo differed in appearance, the …
Number of citations: 867 www.nejm.org
PH Caron, A Beckers, DR Cullen… - The Journal of …, 2002 - academic.oup.com
… After three fixed dose injections of lanreotide Autogel, mean lanreotide levels were similar to those obtained at steady state with lanreotide 30 mg. During lanreotide Autogel treatment, …
Number of citations: 244 academic.oup.com
I Virgolini, K Britton, J Buscombe, R Moncayo… - Seminars in nuclear …, 2002 - Elsevier
… profile, 1111n-DOTAlanreotide was suggested to be a … DOTA-lanreotide treatment were reported for patients in the … usefulness of radiolabeled lanreotide for tumor diagnosis and therapy…
Number of citations: 327 www.sciencedirect.com
M Chrispijn, F Nevens, TJG Gevers… - Alimentary …, 2012 - Wiley Online Library
… patients a CT scan 6 months after stopping lanreotide. … Conclusions Lanreotide reduces liver volume within the first 6 … This suggests that continuous use of lanreotide is needed to …
Number of citations: 109 onlinelibrary.wiley.com
VK Pokuri, MK Fong, R Iyer - Current oncology reports, 2016 - Springer
… Lanreotide was reformulated in 2003 by Ipsen biopharmaceuticals as a slow release deep SC depot preparation known as lanreotide … showed that the SC lanreotide autogel was non-…
Number of citations: 45 link.springer.com
CB Burness, S Dhillon, SJ Keam - Drugs, 2014 - Springer
… efficacy and tolerability of lanreotide ATG in the … lanreotide ATG was a generally effective treatment in treatment-naive and treatment-experienced adults with acromegaly. Lanreotide …
Number of citations: 34 link.springer.com
L Van Keimpema, F Nevens, R Vanslembrouck… - Gastroenterology, 2009 - Elsevier
… We were interested in the effect of lanreotide on renal function and assessed serum creatinine levels. In comparison with placebo, we found that lanreotide treatment decreased serum …
Number of citations: 296 www.sciencedirect.com
ME Caplin, M Pavel, JB Ćwikła, AT Phan… - Endocrine-related …, 2016 - erc.bioscientifica.com
… had not been reached with lanreotide after 96 weeks. … lanreotide (in continued lanreotide patients) and to determine the median time to subsequent progression in placebo-to-lanreotide …
Number of citations: 241 erc.bioscientifica.com
B Astruc, P Marbach, H Bouterfa… - The Journal of …, 2005 - Wiley Online Library
… acromegalic patients than prolonged-release lanreotide 19, 20 and has … lanreotide slow-release formulation. In vivo efficacy data have been published for both octreotide and …
Number of citations: 136 accp1.onlinelibrary.wiley.com
P Ruszniewski, M Ducreux, JA Chayvialle, J Blumberg… - Gut, 1996 - gut.bmj.com
… study to compare octreotide and lanreotide, most of the 16 … lanreotide and wished to continue the treatment with this analogue. Altogether, the results of this study show that lanreotide, …
Number of citations: 255 gut.bmj.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.